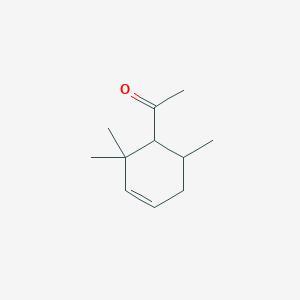
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C11H18O. It is a ketone derivative characterized by a cyclohexene ring substituted with three methyl groups and an ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone typically involves the reaction of 4-acetyl-3,5,5-trimethylcyclohexene with chlorodimethylsilane in an organic solvent in the presence of an acid-binding agent. The intermediate formed is then subjected to a condensation reaction with acetaldehyde under the catalytic action of a metal salt catalyst, followed by dehydration to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of common metal salt catalysts and mild reaction conditions to minimize hazards and facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness: 1-(2,2,6-Trimethylcyclohex-3-en-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in various fields, including its use as a precursor in organic synthesis and its potential biological activities .
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(2,2,6-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-6-5-7-11(3,4)10(8)9(2)12/h5,7-8,10H,6H2,1-4H3 |
InChI-Schlüssel |
XTGNEGKUZLEJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CC(C1C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
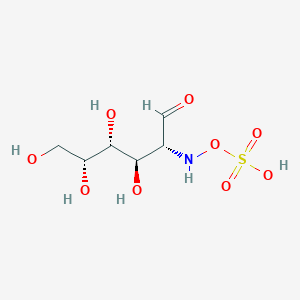
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
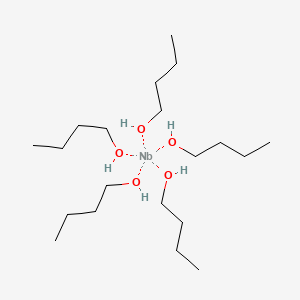

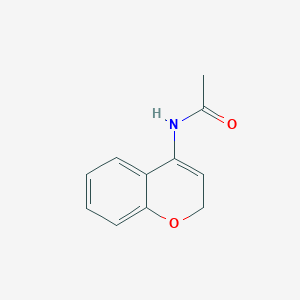
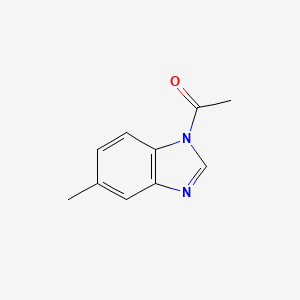
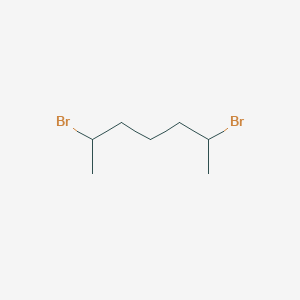

![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
